molecular formula C22H24FN3O2 B15109749 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15109749
M. Wt: 381.4 g/mol
InChI Key: QIMJPMCDWBWXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by its Z-configuration at the C4 position, a 4-fluorophenyl group at C2, a propyl chain at C5, and a 4-hydroxyphenethylamino substituent at the ethylidene moiety. Its molecular formula is C23H25FN2O2, with a molecular weight of 392.46 g/mol (calculated). Key features include:

  • 4-Fluorophenyl group: Enhances metabolic stability and bioavailability via fluorine’s electronegativity and lipophilicity .

This compound’s stereochemistry (4Z) is critical for maintaining planar geometry, which optimizes binding to target receptors .

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H24FN3O2/c1-3-4-20-21(15(2)24-14-13-16-5-11-19(27)12-6-16)22(28)26(25-20)18-9-7-17(23)8-10-18/h5-12,25,27H,3-4,13-14H2,1-2H3

InChI Key

QIMJPMCDWBWXPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CC=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl and hydroxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrazolone core.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while halogenation introduces halogen atoms into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar pyrazolone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Bioactivity
Target Compound 4-fluorophenyl, 4-hydroxyphenethylamino, propyl C23H25FN2O2 392.46 Hydroxyl group (H-bonding), propyl (lipophilicity) Antimicrobial, anticancer
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene) 4-fluorophenyl, triazolylmethyl C21H19FN6O 390.42 Triazole enhances stability and metal coordination Antifungal, enzyme inhibition
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl) () 4-chlorophenyl, trifluoromethyl, methyl C12H10ClF3N2O 290.67 Chlorine (electron-withdrawing), trifluoromethyl (enhanced reactivity) Cytotoxic, anti-inflammatory
(4Z)-4-[(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl () furyl, naphthylamino, methyl C25H20N3O2 396.45 Extended aromatic system (π-π interactions), furyl (solubility modulation) Anticancer, photodynamic therapy
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-isopropyl () ethoxyphenyl, isopropyl, thioxothiazolidinone C27H26N3O2S 456.59 Thioxothiazolidinone (redox activity), ethoxy (metabolic resistance) Antioxidant, kinase inhibition

Structural and Functional Insights

a) Electronic and Steric Effects
  • The 4-fluorophenyl group in the target compound and ’s analog improves metabolic stability compared to chlorophenyl () or nitrophenyl () substituents, which are more electron-withdrawing but may increase toxicity .
b) Lipophilicity and Bioavailability
  • The propyl chain at C5 in the target compound increases lipophilicity (logP ~3.2 estimated) compared to methyl () or trifluoromethyl () groups, which may improve membrane permeability but reduce aqueous solubility .
  • Triazolylmethyl () and thioxothiazolidinone () substituents introduce polar heterocycles, balancing lipophilicity and solubility .
c) Stereochemical Considerations
  • The Z-configuration at C4 is conserved across all analogs, ensuring planar geometry for optimal receptor binding. Deviations (e.g., E-isomers) would disrupt conjugation and reduce activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 1-(4-fluorophenyl)-substituted precursors and amino-ethylidene derivatives. A typical protocol involves refluxing in ethanol at 100°C for 2 hours with sodium acetate as a base, achieving yields up to 96% after crystallization (similar to methods in and ). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For Z/E isomer identification, NOESY NMR or X-ray crystallography is recommended ( ).

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., fluorophenyl and hydroxyphenyl groups). Use dose-response curves (IC₅₀/EC₅₀) in cell-based models. Reference compounds with similar scaffolds (e.g., pyrazol-3-ones in ) can guide assay selection.

Advanced Research Questions

Q. How to resolve contradictions in Z/E isomer ratios during synthesis?

  • Methodological Answer : Isomer ratios depend on reaction kinetics and steric effects. Use polar solvents (e.g., DMF) to favor the thermodynamically stable Z-isomer. Monitor isomerization via HPLC or ¹H NMR (olefinic proton shifts). Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments ( ). Adjust reaction time and temperature to control equilibrium.

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer : Optimize catalyst systems (e.g., switch from NaOAc to DBU for better base efficiency). Implement flow chemistry ( ) to enhance mixing and heat transfer. Purification via column chromatography with gradient elution (hexane/EtOAc) improves recovery. Pilot-scale trials should prioritize solvent recycling and waste reduction.

Q. How to analyze discrepancies in crystallographic data versus computational models?

  • Methodological Answer : Compare experimental SCXRD bond lengths/angles (e.g., C=O at 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use software like Mercury (CCDC) for overlay analysis. Cross-validate with spectroscopic data ( ).

Q. What mechanistic insights explain the compound’s bioactivity in receptor binding assays?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like serotonin or adrenergic receptors. Focus on the ethylidene-amine moiety’s hydrogen-bonding potential and fluorophenyl’s hydrophobic interactions. Validate with site-directed mutagenesis or competitive binding assays ().

Data Analysis & Experimental Design

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically vary substituents (e.g., propyl chain length, fluorophenyl position) and compare bioactivity. Use Design of Experiments (DoE) to minimize trials. Analyze trends via multivariate regression ( ). Include positive/negative controls (e.g., ’s pyrazole derivatives).

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Grubbs’ test to identify outliers. Normalize data to internal controls (e.g., housekeeping genes in qPCR). Report confidence intervals (95% CI) and p-values adjusted for multiple testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.